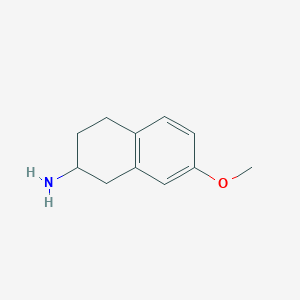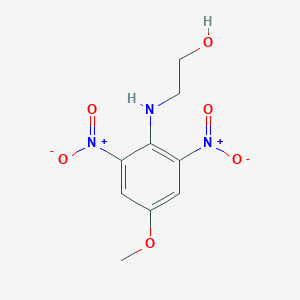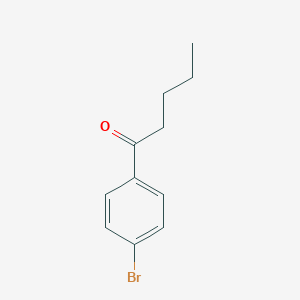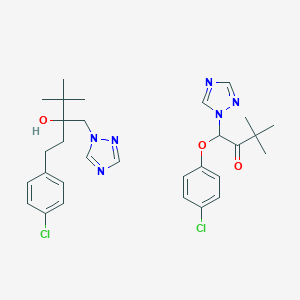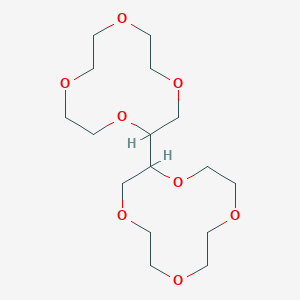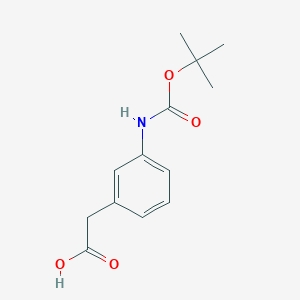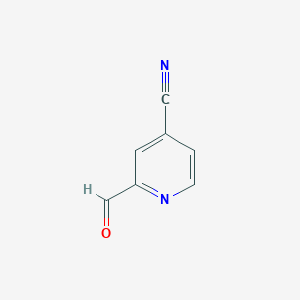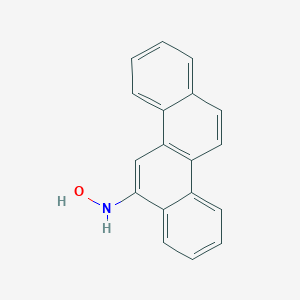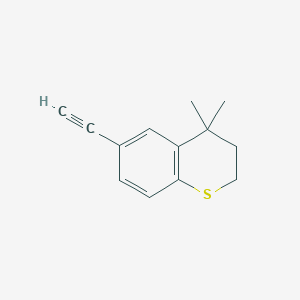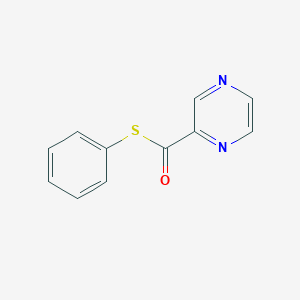
3-Methyloct-7-YN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyloct-7-YN-2-one is a chemical compound that belongs to the family of alkynes. It is a colorless liquid with a molecular weight of 142.21 g/mol. The compound is widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-Methyloct-7-YN-2-one is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which can have various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyloct-7-YN-2-one are not well documented. However, it has been shown to have an effect on the nervous system. The compound has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine. This increase in acetylcholine can have various physiological effects, including increased muscle contraction and decreased heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methyloct-7-YN-2-one in lab experiments is its availability. The compound is readily available and can be synthesized easily. Furthermore, it is a relatively stable compound, which makes it easy to handle in the lab. However, one of the limitations of using 3-Methyloct-7-YN-2-one is its toxicity. The compound is toxic and can cause harm if not handled properly.
Orientations Futures
There are several future directions for the research of 3-Methyloct-7-YN-2-one. One of the areas of research is the development of new synthesis methods. Researchers are looking for new and efficient ways to synthesize the compound. Another area of research is the study of the mechanism of action of the compound. Researchers are trying to understand how the compound inhibits the activity of enzymes and proteins. Furthermore, researchers are studying the physiological effects of the compound to better understand its potential applications in medicine and other fields.
Conclusion
In conclusion, 3-Methyloct-7-YN-2-one is a chemical compound that has a wide range of scientific research applications. The compound can be synthesized through various methods, and it is readily available. It has been shown to inhibit the activity of certain enzymes and proteins, and it can have various physiological effects. Although the compound has some limitations, it has great potential for future research in various fields.
Méthodes De Synthèse
The synthesis of 3-Methyloct-7-YN-2-one can be achieved through various methods. One of the most commonly used methods is the Sonogashira coupling reaction. In this method, 3-bromo-3-methyl-1-butene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a base to form 3-Methyloct-7-YN-2-one. The reaction is carried out under mild conditions and yields a high amount of the desired product.
Applications De Recherche Scientifique
3-Methyloct-7-YN-2-one has a wide range of scientific research applications. It is used as a starting material for the synthesis of various organic compounds. The compound is also used as a reference standard in analytical chemistry. Furthermore, it is used as a probe for studying the mechanism of action of enzymes and proteins.
Propriétés
Numéro CAS |
112905-35-8 |
|---|---|
Nom du produit |
3-Methyloct-7-YN-2-one |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
3-methyloct-7-yn-2-one |
InChI |
InChI=1S/C9H14O/c1-4-5-6-7-8(2)9(3)10/h1,8H,5-7H2,2-3H3 |
Clé InChI |
LQTUEWFOPNPJER-UHFFFAOYSA-N |
SMILES |
CC(CCCC#C)C(=O)C |
SMILES canonique |
CC(CCCC#C)C(=O)C |
Synonymes |
7-Octyn-2-one, 3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



